(4Z)-6,7-dimethoxy-4-[4-(methylsulfanyl)benzylidene]-1,4-dihydro-3H-isochromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound with a unique structure that includes methoxy groups, a methylsulfanyl group, and a benzopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyranone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at the desired positions on the benzopyranone core.
Attachment of the Methylsulfanyl Group:
Formation of the Final Compound: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-{[3-(2-METHYL-4 …
- (4Z)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PHENYL-4-{[1-PHENYL-3-(2 …
Uniqueness
(4Z)-6,7-DIMETHOXY-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is unique due to its specific combination of functional groups and its benzopyranone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H18O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4Z)-6,7-dimethoxy-4-[(4-methylsulfanylphenyl)methylidene]-1H-isochromen-3-one |
InChI |
InChI=1S/C19H18O4S/c1-21-17-9-13-11-23-19(20)16(15(13)10-18(17)22-2)8-12-4-6-14(24-3)7-5-12/h4-10H,11H2,1-3H3/b16-8- |
InChI Key |
HRDMOQYPWZFQBW-PXNMLYILSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=C(C=C3)SC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=C(C=C3)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.